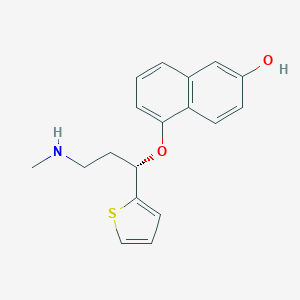
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy-, also known as malic acid, is a naturally occurring organic acid that is found in various fruits such as apples, grapes, and cherries. It is a dicarboxylic acid with the chemical formula C4H6O5. Malic acid has gained significant attention in the scientific community due to its various applications in research and industry.
Wirkmechanismus
Malic acid acts as an intermediate in the citric acid cycle, which is the process by which cells generate energy. It is also involved in the production of ATP, the main energy currency of the cell. Malic acid has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Malic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the absorption of minerals such as magnesium and calcium in the body. Malic acid has also been shown to improve exercise performance and reduce muscle fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
Malic acid has several advantages and limitations for use in lab experiments. One advantage is its low cost and availability. Malic acid is also stable and easy to handle. However, Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid can interfere with other assays and may require additional purification steps.
Zukünftige Richtungen
There are several future directions for the study of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid. One area of research is the potential therapeutic effects of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid in various diseases. Another area of research is the development of new synthesis methods for Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid. Additionally, the use of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid in the food industry as a natural preservative and flavor enhancer is an area of ongoing research.
Conclusion:
Malic acid is a naturally occurring organic acid with various applications in scientific research and industry. Its potential therapeutic effects and role in energy metabolism make it an important area of study. Further research is needed to fully understand the biochemical and physiological effects of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid and its potential therapeutic applications.
Synthesemethoden
Malic acid can be synthesized through various methods, including the hydration of fumaric acid, the oxidation of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid, and the hydrolysis of maleic anhydride. The most commonly used method for industrial production of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid is the hydration of fumaric acid.
Wissenschaftliche Forschungsanwendungen
Malic acid has been extensively studied for its various applications in scientific research. It is used as a chiral building block in organic synthesis and as a pH regulator in the food industry. Malic acid has also been studied for its potential therapeutic effects in various diseases such as Alzheimer's, diabetes, and cancer.
Eigenschaften
CAS-Nummer |
111451-14-0 |
|---|---|
Produktname |
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- |
Molekularformel |
C8H10O10 |
Molekulargewicht |
266.16 g/mol |
IUPAC-Name |
2-(1,2-dicarboxyethoxy)-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C8H10O10/c9-3(10)1-2(6(12)13)18-5(8(16)17)4(11)7(14)15/h2,4-5,11H,1H2,(H,9,10)(H,12,13)(H,14,15)(H,16,17) |
InChI-Schlüssel |
DMVKZVWUBJDAOG-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)OC(C(C(=O)O)O)C(=O)O)C(=O)O |
Kanonische SMILES |
C(C(C(=O)O)OC(C(C(=O)O)O)C(=O)O)C(=O)O |
Synonyme |
2-(1,2-dicarboxyethoxy)-3-hydroxybutanedioic acid sodium tartrate monosuccinate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






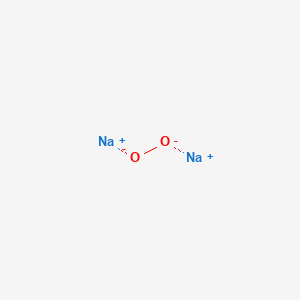
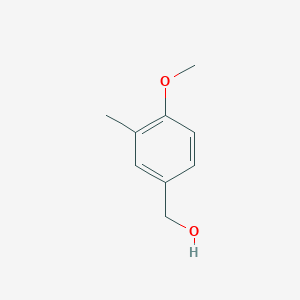

![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)
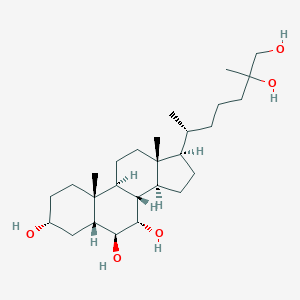
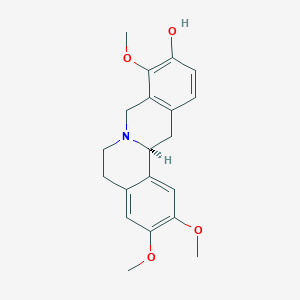
![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)

![6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B49806.png)

